(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-11-6-7-12(9-14(11)18)8-13(10-19)17-20-15-4-2-3-5-16(15)21-17/h2-9H,1H3,(H,20,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVUZSQUJPZAJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Prop-2-enenitrile Moiety: The prop-2-enenitrile group can be introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.
Bromination and Methylation: The final step involves the bromination and methylation of the aromatic ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential therapeutic effects and mechanisms of action in various biological systems.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in agriculture as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of various cellular processes. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and methyl groups on the aromatic ring.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Lacks the bromine atom on the aromatic ring.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile: Lacks the methyl group on the aromatic ring.
Uniqueness
The presence of both bromine and methyl groups on the aromatic ring of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
